

# Bmpr2-IN-1: A Technical Deep Dive into its Mechanism of Action

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## Compound of Interest

Compound Name: *Bmpr2-IN-1*

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This in-depth technical guide provides a comprehensive overview of the mechanism of action of **Bmpr2-IN-1**, a known inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2). This document details the intricate signaling pathways governed by BMPR2, the inhibitory action of **Bmpr2-IN-1**, quantitative data on its activity, and the experimental protocols used for its characterization.

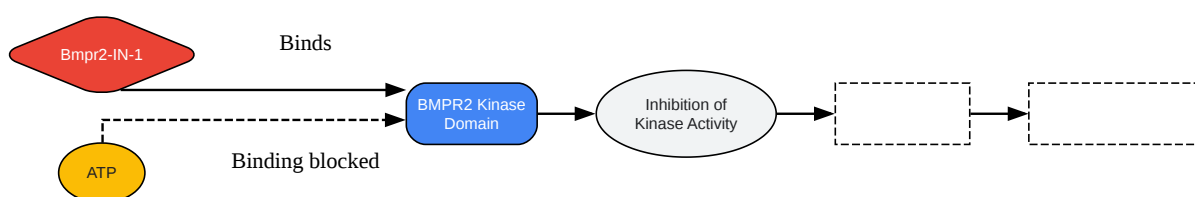
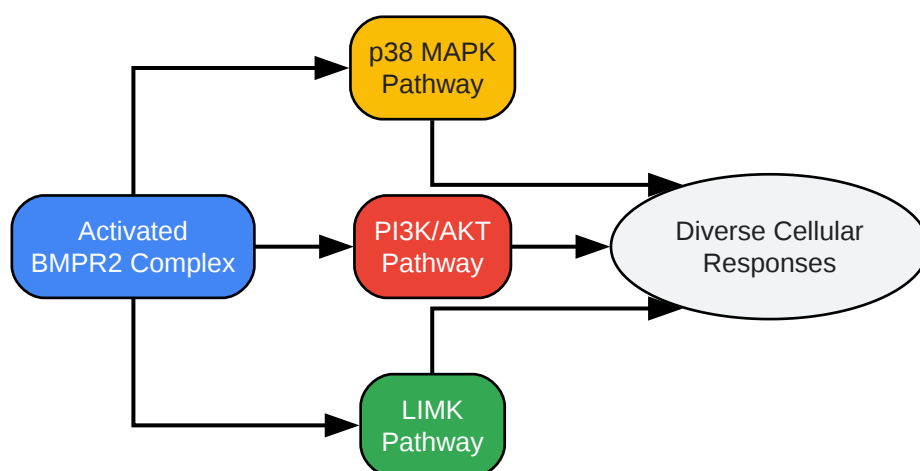
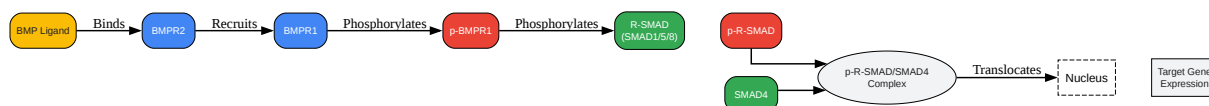
## The BMPR2 Signaling Cascade: A Dual Pathway to Cellular Regulation

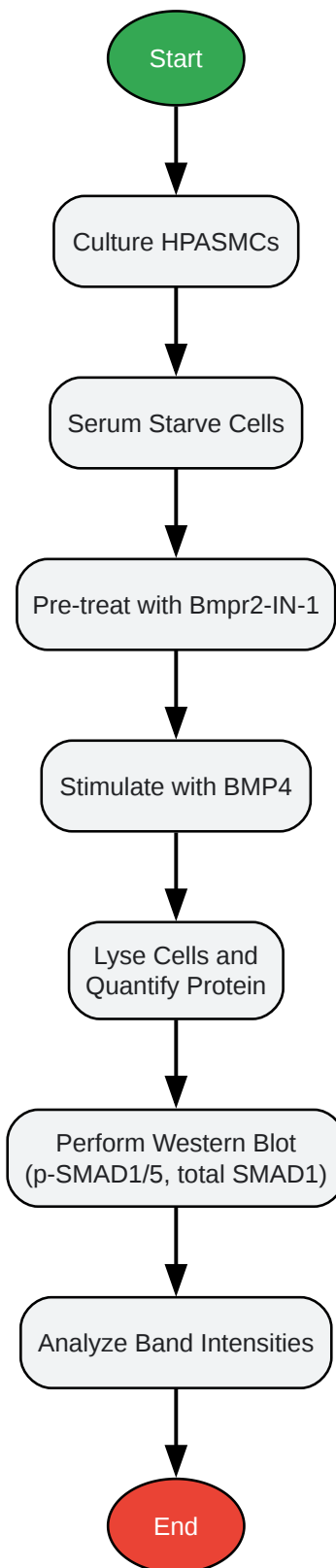
Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a serine/threonine kinase receptor that plays a pivotal role in various cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of the BMPR2 signaling pathway is implicated in several diseases, most notably Pulmonary Arterial Hypertension (PAH).[2] Signaling through BMPR2 is initiated by the binding of Bone Morphogenetic Protein (BMP) ligands, which leads to the formation of a heteromeric complex with a type I BMP receptor.[3] This event triggers a cascade of intracellular signaling through two primary pathways: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.[4]

### Canonical SMAD-Dependent Pathway

Upon ligand binding and receptor complex formation, the constitutively active BMPR2 phosphorylates and activates the type I receptor. The activated type I receptor then

phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[3] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (Co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[3]





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